molecular formula C7H7NO5S B1359958 4-(Methylsulfonyl)-2-nitrophenol CAS No. 97-10-9

4-(Methylsulfonyl)-2-nitrophenol

Cat. No.: B1359958
CAS No.: 97-10-9
M. Wt: 217.2 g/mol
InChI Key: WPYHDEFQVGUCQZ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-nitrophenol is an organic compound characterized by the presence of a methylsulfonyl group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-nitrophenol typically involves the nitration of 4-(Methylsulfonyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide), organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-(Methylsulfonyl)-2-aminophenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Sulfone derivatives of this compound.

Scientific Research Applications

4-(Methylsulfonyl)-2-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

4-(Methylsulfonyl)-2-nitrophenol can be compared with other similar compounds, such as:

    4-(Methylsulfonyl)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrophenol: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    4-(Methylsulfonyl)-2-aminophenol: The reduced form of this compound, with different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-methylsulfonyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHDEFQVGUCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242656
Record name 4-(Methylsulphonyl)-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-10-9
Record name 4-(Methylsulfonyl)-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-10-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulphonyl)-2-nitrophenol
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Record name 4-(Methylsulphonyl)-2-nitrophenol
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Record name 4-(methylsulphonyl)-2-nitrophenol
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Record name 4-(Methylsulfonyl)-2-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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